molecular formula C23H28N2O5 B15003420 2-(Diethylamino)ethyl 4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}benzoate

2-(Diethylamino)ethyl 4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}benzoate

Cat. No.: B15003420
M. Wt: 412.5 g/mol
InChI Key: KRVKIBGDPROVJR-UHFFFAOYSA-N
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Description

2-(DIETHYLAMINO)ETHYL 4-{[3-(2H-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}BENZOATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIETHYLAMINO)ETHYL 4-{[3-(2H-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds One common method involves the reaction of 2-(DIETHYLAMINO)ETHANOL with 4-AMINOBENZOIC ACID to form an ester linkage

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(DIETHYLAMINO)ETHYL 4-{[3-(2H-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(DIETHYLAMINO)ETHYL 4-{[3-(2H-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(DIETHYLAMINO)ETHYL 4-{[3-(2H-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(DIETHYLAMINO)ETHANOL: A simpler analog used in organic synthesis and as a precursor for more complex compounds.

    4-AMINOBENZOIC ACID: A related compound with similar functional groups, used in the synthesis of esters and amides.

    3-(2H-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL: A structural motif found in various bioactive molecules.

Uniqueness

2-(DIETHYLAMINO)ETHYL 4-{[3-(2H-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-[[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino]benzoate

InChI

InChI=1S/C23H28N2O5/c1-3-25(4-2)13-14-28-23(27)17-5-8-19(9-6-17)24-12-11-20(26)18-7-10-21-22(15-18)30-16-29-21/h5-10,15,24H,3-4,11-14,16H2,1-2H3

InChI Key

KRVKIBGDPROVJR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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